molecular formula C33H41NO4 B1672993 19-Norpregna-4,9-diene-3,20-dione, 17-(acetyloxy)-11-(4-(1-piperidinyl)phenyl)-, (11beta)- CAS No. 240805-96-3

19-Norpregna-4,9-diene-3,20-dione, 17-(acetyloxy)-11-(4-(1-piperidinyl)phenyl)-, (11beta)-

Cat. No. B1672993
M. Wt: 515.7 g/mol
InChI Key: AFUBKIQQSUBSGF-LNAXGRFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JNJ-1250132 is a steroidal progesterone receptor modulator that inhibits binding of the receptor to DNA in vitro. It inhibits progestin-inducible alkaline phosphatase gene expression in T47D human breast cancer cells, and also inhibits their in vitro proliferation. It inhibits gestation in rats and progesterone-dependent endometrial transformation in rabbits with efficacies comparable to mifepristone. JNJ-1250132 induces a receptor conformation more similar to that induced by mifepristone, which promotes receptor binding to DNA.

properties

CAS RN

240805-96-3

Product Name

19-Norpregna-4,9-diene-3,20-dione, 17-(acetyloxy)-11-(4-(1-piperidinyl)phenyl)-, (11beta)-

Molecular Formula

C33H41NO4

Molecular Weight

515.7 g/mol

IUPAC Name

[(8S,11R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-11-(4-piperidin-1-ylphenyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C33H41NO4/c1-21(35)33(38-22(2)36)16-15-30-28-13-9-24-19-26(37)12-14-27(24)31(28)29(20-32(30,33)3)23-7-10-25(11-8-23)34-17-5-4-6-18-34/h7-8,10-11,19,28-30H,4-6,9,12-18,20H2,1-3H3/t28-,29+,30-,32-,33-/m0/s1

InChI Key

AFUBKIQQSUBSGF-LNAXGRFASA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N6CCCCC6)C)OC(=O)C

SMILES

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N6CCCCC6)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N6CCCCC6)C)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JNJ-1250132;  JNJ 1250132;  JNJ1250132.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
19-Norpregna-4,9-diene-3,20-dione, 17-(acetyloxy)-11-(4-(1-piperidinyl)phenyl)-, (11beta)-
Reactant of Route 2
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19-Norpregna-4,9-diene-3,20-dione, 17-(acetyloxy)-11-(4-(1-piperidinyl)phenyl)-, (11beta)-
Reactant of Route 3
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19-Norpregna-4,9-diene-3,20-dione, 17-(acetyloxy)-11-(4-(1-piperidinyl)phenyl)-, (11beta)-
Reactant of Route 4
19-Norpregna-4,9-diene-3,20-dione, 17-(acetyloxy)-11-(4-(1-piperidinyl)phenyl)-, (11beta)-
Reactant of Route 5
19-Norpregna-4,9-diene-3,20-dione, 17-(acetyloxy)-11-(4-(1-piperidinyl)phenyl)-, (11beta)-
Reactant of Route 6
19-Norpregna-4,9-diene-3,20-dione, 17-(acetyloxy)-11-(4-(1-piperidinyl)phenyl)-, (11beta)-

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